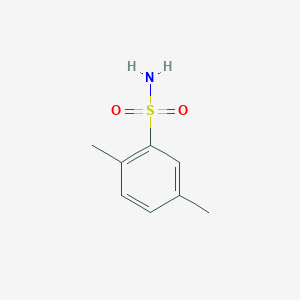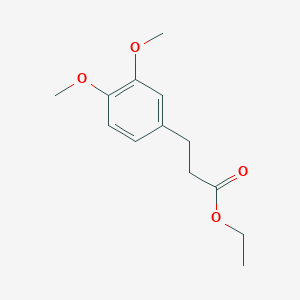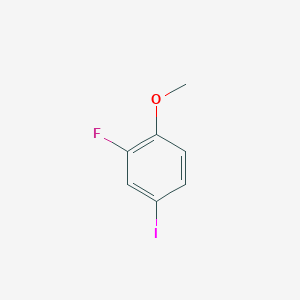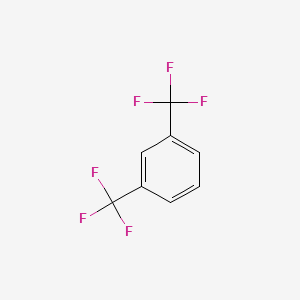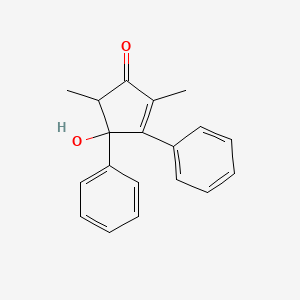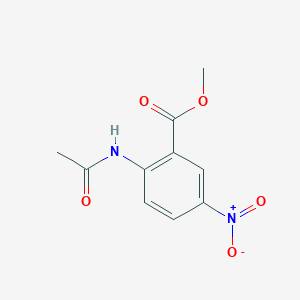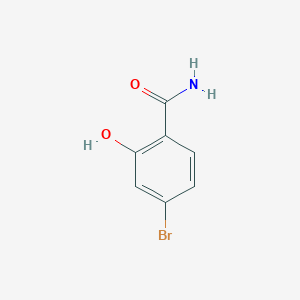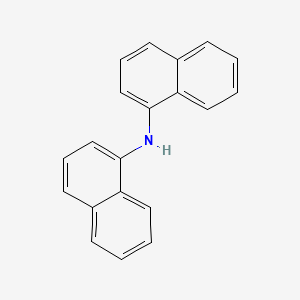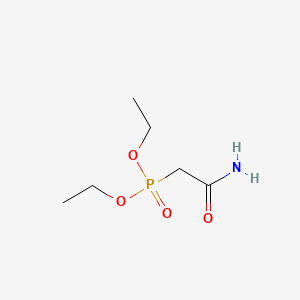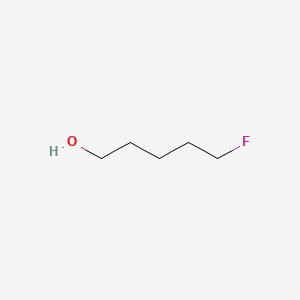
1-Pentanol, 5-fluoro-
Vue d'ensemble
Description
1-Pentanol, 5-fluoro- is a useful research compound. Its molecular formula is C5H11FO and its molecular weight is 106.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Pentanol, 5-fluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Pentanol, 5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentanol, 5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorination Reactions in Organic Chemistry
- Room-temperature fluorination reactions with organic molecules, such as the transformation of pentane-2,4-dione into 3-fluoro and 1,3-difluoro derivatives, have been studied. The reaction of 1,3-dimethyluracil with 5-fluoro-1,3-dimethyluracil in methanol has also been explored (Stavber & Zupan, 1983).
Alternative Fuels for Diesel Engines
- The use of 1-pentanol, a higher-chain alcohol, as an alternative fuel for diesel engines has been examined. Studies have focused on its blends with diesel fuel, analyzing the impact on engine performance and exhaust emission characteristics (Yilmaz & Atmanli, 2017).
Synthesis of Pharmaceutical Compounds
- The synthesis of optically active compounds for pharmaceutical applications, like the potent β-blocker R-67555, involves the use of 5-fluoro-1-pentanol derivatives. Such synthesis demonstrates the importance of 1-pentanol, 5-fluoro- in medicinal chemistry (Horiguchi, Kuge, & Mochida, 1997).
Chemical Properties and Behavior Analysis
- Research has been conducted on the physical properties, such as density, viscosity, and vapor-liquid equilibrium, of fluoro alcohols including 1-pentanol, 5-fluoro- derivatives. Such studies are essential for understanding the behavior of these compounds under various conditions (Zhang et al., 2016).
Chemical Catalysis
- Catalytic reactions involving fluoro-alkyl halides, such as the dehydrohalogenation of fluoro-pentanes to yield pentene, are another area of application. These reactions can involve catalysts like molecular halide clusters (Kamiguchi et al., 2003).
Detection and Sensing Technologies
- The development of sensors for detecting nerve agent simulants has utilized compounds like 1-pentanol, 5-fluoro-. For instance, N-(rhodamine B)-deoxylactam-5-amino-1-pentanol has been used as a chromo-fluorogenic sensor (Wu et al., 2012).
Biofuel Production via Microbial Engineering
- Engineered microorganisms have been developed to produce pentanol isomers, including 1-pentanol, for potential application as biofuels (Cann & Liao, 2009).
Molecular Dynamics in Chemical Systems
- Molecular dynamics simulations have been employed to study the distribution and diffusion behaviors of 1-pentanol, 5-fluoro- at oil-water interfaces, providing insights into the interactions of these molecules in different environments (Zhang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO/c6-4-2-1-3-5-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBZGBYYKHMJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207940 | |
| Record name | 1-Pentanol, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-80-3 | |
| Record name | 5-Fluoro-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanol, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


